6-Chlorobenzo[C]isoxazole
Description
Overview of Isoxazole (B147169) and Benzo[c]isoxazole Scaffolds in Advanced Organic Synthesis
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. rsc.orgrsc.org This structural motif is a cornerstone in medicinal chemistry and advanced organic synthesis due to its diverse biological activities and versatile reactivity. rsc.orgrsc.org The isoxazole ring is found in numerous synthetic drugs and natural products. mdpi.com Its unique electronic properties, arising from the electronegative nitrogen and oxygen atoms and sp2 hybridized carbons, allow it to act as a hydrogen bond donor or acceptor, contributing to its role as a pharmacophore. mdpi.combohrium.com
The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to benzisoxazole. Specifically, benzo[c]isoxazole, also known as anthranil (B1196931), is a bicyclic heteroaromatic compound where the benzene ring is fused to the "c" side of the isoxazole ring. chemicalbook.comguidechem.com This arrangement results in a 10π electron system characterized by high reactivity and relatively low stability due to cross-conjugation, making it a valuable and versatile precursor in organic synthesis. chemicalbook.comguidechem.com
The significance of isoxazole and benzo[c]isoxazole scaffolds lies in their utility as building blocks for more complex molecular architectures. nih.gov The weak nitrogen-oxygen bond in the isoxazole ring is susceptible to cleavage, enabling ring-opening reactions that lead to a variety of functionalized acyclic or other heterocyclic compounds. rsc.orgresearchgate.net Recent advancements in synthetic methodologies, including transition metal-catalyzed cycloadditions and green chemistry approaches, have expanded the toolkit for creating a wide array of isoxazole and benzo[c]isoxazole derivatives with tailored properties. rsc.orgresearchgate.net These scaffolds are integral to the synthesis of compounds with applications ranging from pharmaceuticals to functional materials. nih.gov
Historical Development and Key Research Directions in Benzo[c]isoxazole Chemistry
The chemistry of benzo[c]isoxazoles, or anthranils, has evolved significantly over the years, with numerous synthetic protocols being developed. chemicalbook.comguidechem.com Historically, the synthesis of these compounds has centered on the cyclization of ortho-substituted benzene derivatives. chemicalbook.comguidechem.com Key methods include the spontaneous cyclization of o-acylphenylhydroxylamines and the reduction of 2-nitroacylbenzenes followed by heterocyclization. chemicalbook.comguidechem.com
In recent years, research has focused on developing more efficient and versatile synthetic routes. This includes the use of indium-mediated heterocyclization and Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides. chemicalbook.comguidechem.com Palladium-catalyzed C–H activation and [4+1] annulation has also emerged as a modern strategy for constructing the benzo[d]isoxazole core. rsc.org
A significant area of research involves leveraging the high reactivity of the benzo[c]isoxazole ring. chemicalbook.comguidechem.com These compounds are known to react with various nucleophiles, often following activation. For instance, reaction with trialkylorthoformates in the presence of a Lewis acid like BF3·Et2O generates 1-alkyl-2,1-benzisoxazolium salts. chemicalbook.comguidechem.com These reactive intermediates can then be transformed into a wide range of other compounds, including ortho-alkylaminobenzophenones. chemicalbook.comguidechem.com
Current research directions are increasingly focused on the application of benzo[c]isoxazoles as key intermediates in the synthesis of biologically active molecules. chemicalbook.comnih.gov Their ability to serve as precursors to valuable N-heterocycles and other complex structures continues to drive innovation in the field. nih.gov The development of novel catalytic systems and the exploration of the photophysical properties of benzo[c]isoxazole derivatives are also active areas of investigation. nih.gov
Significance of Halogenated Benzo[c]isoxazoles in Contemporary Chemical Research
The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. nih.govresearchgate.net Halogenation can improve a molecule's metabolic stability, lipophilicity, permeability, and binding affinity to biological targets. nih.govresearchgate.net Approximately one-third of drugs in clinical trials contain a halogen atom, underscoring the importance of this functional group. nih.gov
In the context of benzo[c]isoxazoles, halogenation plays a crucial role in modulating their chemical reactivity and biological activity. Halogenated heterocycles are a significant class of compounds in pharmaceutical research. dntb.gov.ua The presence of a halogen, such as chlorine, on the benzo[c]isoxazole scaffold can influence its electronic properties and provide a handle for further functionalization through reactions like cross-coupling.
The "halogen bond," a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized for its utility in designing more selective therapeutics. nih.govacs.org This interaction can contribute to the specific binding of a halogenated compound to its target protein. acs.org
The synthesis of halogenated isoxazoles can be achieved using various reagents, such as N-halosuccinimides (NCS, NBS, NIS), often in the presence of an acid catalyst. elsevierpure.com The ability to selectively introduce halogens onto the benzo[c]isoxazole core allows chemists to fine-tune the properties of these molecules for specific applications in materials science and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUJINZKQUIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311425 | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-60-1 | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14313-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Reactions Involving 6 Chlorobenzo C Isoxazole
Detailed Reaction Mechanisms for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring in 6-chlorobenzo[c]isoxazole and related structures is often accomplished through several key reaction pathways. These include 1,3-dipolar cycloadditions, electrophilic aromatic substitutions, and ligand exchange followed by elimination.
1,3-Dipolar Cycloaddition Pathways
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of isoxazole synthesis, the key 1,3-dipole is a nitrile oxide. researchgate.net
The general mechanism for the formation of an isoxazole ring via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted process that proceeds through a five-membered aromatic transition state. wikipedia.orgchemtube3d.com This reaction is highly efficient for the synthesis of a wide variety of isoxazole derivatives. researchgate.netresearchgate.net The cycloaddition of nitrile oxides with alkenes yields isoxazolines, which can then be oxidized to isoxazoles. researchgate.netnih.gov
Several methods are employed to generate the crucial nitrile oxide intermediate in situ. These include:
Dehydrohalogenation of hydroximoyl chlorides: This is a common method where a base is used to eliminate hydrogen halide from a hydroximoyl chloride, generating the nitrile oxide. researchgate.netnih.gov
Dehydration of primary nitro compounds: Reagents like phenyl isocyanate and triethylamine (B128534) or di-tert-butyl dicarbonate (B1257347) can be used to dehydrate primary nitroalkanes to form nitrile oxides. nih.gov
Oxidation of aldoximes: Various oxidizing agents, such as lead tetraacetate, alkali hypohalite, and N-bromosuccinimide, can convert aldoximes to nitrile oxides. researchgate.net
The regioselectivity of the cycloaddition is a critical aspect, and it is often controlled by the electronic and steric properties of both the nitrile oxide and the dipolarophile. chemrxiv.org For instance, copper-catalyzed cycloadditions of nitrile oxides with terminal alkynes often lead to high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. chemrxiv.orgorganic-chemistry.org
Electrophilic Aromatic Substitution Mechanistic Insights
Electrophilic aromatic substitution (EAS) provides another avenue for the synthesis of isoxazole rings, particularly for fused systems like benzo[c]isoxazoles. This type of reaction involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
In the context of isoxazole synthesis, an intramolecular electrophilic cyclization of a suitably substituted aromatic precursor can lead to the formation of the fused isoxazole ring. For example, the cyclization of Z-O-methyl oximes of 2-alkyn-1-ones induced by an electrophile like iodine monochloride (ICl) can produce highly substituted isoxazoles. nih.gov The reaction proceeds through the formation of a vinyl cation intermediate, which then undergoes intramolecular attack by the oxime nitrogen to form the isoxazole ring.
The position of electrophilic attack on the isoxazole ring itself is generally favored at the C4 position. reddit.com This preference can be rationalized by examining the resonance structures of the carbocation intermediate (the sigma complex), where attack at C4 leads to a more stable intermediate compared to attack at C3 or C5. reddit.com
Ligand Exchange and Subsequent Elimination Mechanisms
A more recently developed method for the synthesis of fused isoxazoles involves a sequence of ligand exchange and elimination reactions, often mediated by hypervalent iodine reagents. nih.gov This approach offers a mild and efficient alternative to traditional methods.
A proposed mechanism for the formation of fused isoxazoles from alkyne-tethered aldoximes using a hypervalent iodine catalyst involves the following key steps: nih.gov
Generation of the active catalyst: An active hypervalent iodine(III) species, such as a hydroxy(aryl)iodonium tosylate, is generated in situ from a pre-catalyst like 2-iodobenzoic acid and an oxidant like m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid. nih.gov
Ligand exchange: The aldoxime substrate undergoes a ligand exchange reaction with the active hypervalent iodine species, forming an iodonium (B1229267) intermediate. nih.gov
Elimination to form nitrile oxide: This intermediate then eliminates the iodo-group and the acid to generate a nitrile oxide intermediate. nih.gov
Intramolecular cycloaddition: The in situ generated nitrile oxide undergoes a rapid intramolecular cycloaddition with the tethered alkyne to form the fused isoxazole ring. nih.gov
This catalytic cycle allows for the efficient synthesis of a variety of fused isoxazole derivatives under mild conditions. nih.gov
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of this compound and its analogs, several key intermediates have been proposed and, in some cases, spectroscopically observed.
Evidence for Nitrile Oxide Intermediates
The involvement of nitrile oxides as key intermediates in many isoxazole syntheses is well-established. researchgate.netnih.gov Their transient nature often makes direct observation challenging, but their presence is strongly supported by several lines of evidence:
Trapping experiments: Nitrile oxides generated in situ can be "trapped" by various dipolarophiles to form the expected cycloaddition products, providing indirect evidence for their formation. researchgate.net
Independent synthesis: Isoxazoles can be synthesized by reacting independently prepared and stabilized nitrile oxides with alkynes, further supporting their role as intermediates in other synthetic routes. researchgate.net
Spectroscopic studies: In some cases, stable nitrile oxides, such as mesityl nitrile oxide, have been isolated and characterized, providing direct spectroscopic data (e.g., IR, NMR) that can be compared to the proposed intermediates in other reactions. researchgate.net
The formation of nitrile oxides from various precursors, such as the dehydration of nitroalkanes or the oxidation of aldoximes, is a cornerstone of isoxazole chemistry. nih.gov
Role of Iodonium and Isoxazolium N-Ylides as Key Intermediates
In reactions mediated by hypervalent iodine reagents, iodonium species play a crucial role as intermediates. For instance, in the intramolecular oxidative cycloaddition of aldoximes, a hydroxy(aryl)iodonium tosylate has been identified as the active catalytic species. nih.gov The formation of this intermediate was confirmed by ESI mass spectrometry and ¹H NMR spectroscopy. nih.gov This iodonium species then reacts with the aldoxime in a ligand exchange reaction to form a new iodonium intermediate that subsequently eliminates to form the nitrile oxide. nih.gov
Iodonium ylides have also emerged as versatile intermediates in heterocyclic synthesis. researchgate.net These species can react with various partners to generate other reactive intermediates. For example, the reaction of an iodonium ylide with a nitroso compound can generate a nitrone in situ, which can then undergo a 1,3-dipolar cycloaddition with an olefin to form an isoxazolidine. researchgate.net
Isoxazolium N-ylides are another class of reactive intermediates. These can be formed by the N-alkylation of isoxazoles, and subsequent treatment with a base can lead to ring-opening and rearrangement reactions. clockss.org The deprotonation of N-methylisoxazolium salts can form an ylide, which can then undergo further transformations. clockss.org
Application of Isotopic Labeling for Mechanistic Proof (e.g., 18O Labeling)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms through a transformation. While specific studies employing isotopic labeling on this compound are not extensively detailed in the surveyed literature, the principles of this method can be applied to understand its potential reactions. For instance, in reactions involving the cleavage and rearrangement of the isoxazole ring, ¹⁸O-labeling of the isoxazole oxygen atom would be invaluable.
One hypothetical application would be in studying the photochemical rearrangement of this compound. The widely accepted mechanism for isoxazole photolysis involves the cleavage of the weak N-O bond. nih.govresearchgate.net If the oxygen atom were labeled with ¹⁸O, its final position in the product, such as a substituted cyanophenol, could be determined. This would confirm whether the oxygen atom is retained or exchanged during the formation of intermediates like vinylnitrenes and whether it is the same oxygen atom that becomes part of the final phenolic hydroxyl group.
Similarly, in acid- or base-catalyzed ring-opening reactions, ¹⁸O labeling could differentiate between intramolecular and intermolecular mechanisms. For example, if the reaction is carried out in ¹⁸O-labeled water, the absence of the isotope in the product would suggest an intramolecular rearrangement, whereas its incorporation would point to the participation of the solvent in the reaction pathway. Nickel-catalyzed methods for preparing ¹⁸O-labeled esters from amides and ¹⁸O-labeled water demonstrate the utility of this approach in tracing oxygen atoms during complex transformations. chemicalbook.com
Influence of the Chlorine Atom at Position 6 on Reaction Pathways
The chlorine atom at the 6-position of the benzo[c]isoxazole ring system, also known as anthranil (B1196931), exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. chemicalbook.comnih.gov This influence stems from a combination of electronic and directing effects.
The chlorine atom is strongly electronegative and primarily exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the fused benzene (B151609) ring, making it more electron-deficient. The consequence of this deactivation is a reduced rate of electrophilic aromatic substitution compared to the unsubstituted benzo[c]isoxazole.
| Effect of C6-Chloro Substituent | Impact on Benzene Ring | Consequence for Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal | Deactivates ring toward electrophilic attack; Activates ring toward nucleophilic attack. |
| Resonance Effect (+R) | Weak electron donation | Directs incoming electrophiles to ortho/para positions; Opposes the inductive effect. |
In electrophilic aromatic substitution , the chlorine atom acts as an ortho, para-director. Despite its deactivating inductive effect, the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks the positions ortho (C5 and C7) or para (C4) to the chlorine atom. The C7 position is part of the isoxazole ring fusion and is not available for substitution. Therefore, electrophilic attack would be directed primarily to the C4 and C5 positions.
For nucleophilic aromatic substitution , the strong electron-withdrawing nature of the chlorine atom activates the ring for attack. Nucleophiles will preferentially attack positions where the negative charge of the Meisenheimer complex intermediate can be stabilized. This stabilization is most effective when the attack occurs at positions ortho or para to a strong electron-withdrawing group. In the case of this compound, this would enhance the likelihood of nucleophilic attack at the C5 position. The reaction of 2-chloronitrobenzene with phenylacetonitrile, which leads to an anthranil derivative, illustrates that substitution can occur at positions ortho or para to activating groups. nih.gov
Photochemical and Radical Reaction Mechanisms
The photochemistry of isoxazoles and their benzo-fused analogs is well-documented and typically proceeds through high-energy intermediates following the absorption of UV light. nih.govacs.org The fundamental and most crucial step in the photochemical rearrangement of the isoxazole nucleus is the homolytic cleavage of the inherently weak N–O bond. nih.govresearchgate.net
This cleavage generates a highly reactive diradical intermediate, often described as a vinylnitrene. From this point, the reaction can proceed through several pathways:
Azirine Intermediate: The vinylnitrene can undergo cyclization to form a strained three-membered ring intermediate, an acyl azirine. nih.gov For benzo[c]isoxazole, this would be a spiro-2H-azirine. researchgate.net
Ketenimine Formation: The azirine intermediate can subsequently ring-open to form a ketenimine. nih.govresearchgate.net This intermediate is highly reactive and can be trapped by various nucleophiles.
Final Product Formation: These intermediates ultimately rearrange to form more stable products. In the case of 1,2-benzisoxazole, the final product is 2-cyanophenol. researchgate.net It is plausible that this compound would rearrange photolytically to yield 5-chloro-2-cyanophenol.
The presence of the chlorine atom at position 6 is not expected to alter this fundamental mechanistic pathway but may influence the absorption wavelength and the quantum yield of the reaction.
| Stage | Intermediate Species | Description |
| Initiation | Excited State | Absorption of UV light promotes the molecule to an excited state. |
| N-O Cleavage | Diradical / Vinylnitrene | Homolytic cleavage of the weak N-O bond. nih.govresearchgate.net |
| Cyclization | Spiro-2H-azirine | Intramolecular cyclization of the nitrene intermediate. researchgate.net |
| Rearrangement | Ketenimine | Ring-opening of the azirine intermediate. nih.gov |
| Final Product | Substituted Phenol | Tautomerization or hydrolysis leads to the stable aromatic product. |
Radical reactions provide a powerful avenue for the synthesis and functionalization of benzo[c]isoxazole derivatives. The involvement of radical intermediates has been confirmed in several synthetic protocols. For example, in the synthesis of certain isoxazoline-fused benzo-oxacyclic ketones, the addition of the radical scavenger TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) completely inhibited the reaction, providing clear evidence for a radical pathway. mdpi.com
One established method for forming the isoxazole ring involves the reaction of nitrile oxides. These can be generated through radical processes. For instance, a copper-catalyzed reaction between a copper carbene and a nitroso radical can generate a nitrile oxide in situ, which then undergoes cycloaddition. organic-chemistry.org Another approach involves the synthesis of 2,1-benzisoxazoles from nitroarenes and compounds with benzylic C-H bonds, which proceeds through radical adducts. nih.gov Furthermore, radical-mediated strategies using photocatalysts or iron catalysts can transform diazo compounds into carbon radicals, which can then be used to functionalize heterocyclic systems. nih.gov These methods highlight the utility of radical chemistry in constructing the core structure of this compound or in its subsequent derivatization.
Advanced Spectroscopic Characterization of 6 Chlorobenzo C Isoxazole Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 6-chlorobenzo[c]isoxazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the context of this compound and related structures, the chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzisoxazole ring system.
For instance, in a series of substituted 3-phenylisoxazoles, the proton on the isoxazole (B147169) ring typically appears as a singlet. rsc.org The aromatic protons on the benzo portion of the molecule and any phenyl substituents exhibit complex multiplets in the aromatic region of the spectrum. rsc.org The specific chemical shifts and coupling patterns of these aromatic protons are diagnostic of the substitution pattern on the rings.
Interactive Table: ¹H NMR Chemical Shifts for Protons in Substituted Isoxazole Derivatives
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 3,5-diphenylisoxazole rsc.org | Isoxazole-H | 6.84 | s |
| Aromatic-H | 7.43-7.53, 7.81-7.91 | m | |
| 5-(4-bromophenyl)-3-phenylisoxazole rsc.org | Isoxazole-H | 6.83 | s |
| Aromatic-H | 7.46-7.51, 7.61-7.64, 7.69-7.73, 7.84-7.87 | m | |
| 4-(5-Chlorobenzo[c]isoxazol-3-yl)benzonitrile nih.gov | Aromatic-H | 7.49, 7.82, 8.07, 8.33 | s, s, s, d |
s = singlet, d = doublet, m = multiplet
The integration of the proton signals provides the ratio of the number of protons of each type, further aiding in the structural assignment.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. rsc.orgnih.govclockss.orgresearchgate.netrsc.orgchemicalbook.comnih.govnih.govoregonstate.edu The chemical shifts of the carbon atoms in this compound and its analogs are sensitive to the electronic environment, allowing for the identification of different carbon types (quaternary, CH, CH₂, and CH₃).
The carbons of the benzisoxazole ring system typically resonate in the aromatic region of the spectrum. rsc.orgnih.gov The chemical shifts of the carbons directly attached to the chlorine atom and the nitrogen and oxygen atoms of the isoxazole ring are particularly informative. For example, in 4-(5-chlorobenzo[c]isoxazol-3-yl)benzonitrile, the carbon atoms of the benzo[c]isoxazole moiety show distinct signals. nih.gov
Interactive Table: ¹³C NMR Chemical Shifts for Carbons in Substituted Isoxazole Derivatives
| Compound | Carbon | Chemical Shift (ppm) |
| 3,5-diphenylisoxazole rsc.org | C3, C5 | 162.9, 170.3 |
| C4 | 97.4 | |
| Aromatic C | 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1 | |
| 5-(4-bromophenyl)-3-phenylisoxazole rsc.org | C3, C5 | 163.0, 169.2 |
| C4 | 97.8 | |
| Aromatic C | 124.5, 126.3, 126.8, 127.2, 128.8, 128.9, 130.1, 132.2 | |
| 4-(5-Chlorobenzo[c]isoxazol-3-yl)benzonitrile nih.gov | Benzisoxazole C | 113.3, 115.6, 118.0, 119.8, 127.7, 131.0, 133.5, 156.4, 162.4 |
| Benzonitrile C | 118.8, 131.3, 133.9 |
For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. rsc.orgoregonstate.edu These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. wikipedia.orglibretexts.org This helps to establish the connectivity of proton-bearing fragments within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgyoutube.com This is particularly useful for identifying quaternary carbons and for linking different molecular fragments together. For example, in a substituted bis-isoxazole, HMBC correlations can be used to determine the regioselectivity of the cycloaddition reaction. nih.gov
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgprinceton.edu This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. wikipedia.orglibretexts.org This is crucial for determining the stereochemistry and three-dimensional structure of the molecule.
By combining the information from these 2D NMR experiments, a detailed and unambiguous structural assignment of complex this compound derivatives can be achieved.
Vibrational Spectroscopy through Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgnih.govclockss.orgresearchgate.netchemicalbook.comnih.gov
The FT-IR spectrum of a this compound derivative will exhibit a series of absorption bands corresponding to the various vibrational modes of its functional groups.
Interactive Table: Characteristic FT-IR Absorption Bands for Isoxazole Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| C=N (in isoxazole ring) | Stretching | ~1635 | Medium |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-O (in isoxazole ring) | Stretching | 1000 - 1300 | Strong |
| N-O (in isoxazole ring) | Stretching | ~1150 | Medium |
| C-Cl | Stretching | 600 - 800 | Strong |
The presence of a strong band in the 600-800 cm⁻¹ region would be indicative of the C-Cl stretching vibration. The characteristic absorptions of the isoxazole ring, such as the C=N, C-O, and N-O stretching vibrations, confirm the presence of this heterocyclic core. rjpbcs.comresearchgate.net The aromatic C-H and C=C stretching vibrations will also be present, confirming the aromatic nature of the benzo portion of the molecule. pressbooks.pubpressbooks.pubmaricopa.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is essential for confirming the molecular formula and for gaining insights into the structure of the molecule.
In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, and its mass will correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways and to differentiate between isomers. nih.gov For example, the loss of common neutral fragments such as CO, HCN, or a chlorine radical can be observed, providing clues about the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the precise determination of the molecular mass of a compound. ekb.eg Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy and resolving power, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The high resolution allows for the unambiguous identification of a compound's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.gov
The advantage of HRMS lies in its ability to generate high-resolution full-scan mass spectra, which can be retrospectively analyzed for non-target compounds without needing to re-inject the sample. nih.gov This capability is particularly valuable in the analysis of complex mixtures where various derivatives or related impurities of this compound might be present. nih.gov While primarily utilized for qualitative purposes like structural elucidation, recent advancements have also demonstrated the suitability of HRMS for quantitative analysis in complex matrices. nih.gov
For instance, the monoisotopic mass of a related compound, 6-chloro-3-hydroxy-1,2-benzisoxazole, has been precisely determined, showcasing the level of accuracy achievable with this technique.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
| 6-chloro-3-hydroxy-1,2-benzisoxazole | C₇H₄ClNO₂ | 168.99306 |
| Data sourced from PubChem. uni.lu |
This precise mass measurement is a critical piece of data for the confirmation of the synthesis of this compound derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Detection
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of small organic molecules, including heterocyclic compounds like this compound. nih.gov In ESI-MS, a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, such as protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁻, or adducts with other ions like sodium [M+Na]⁺. ekb.eg
ESI-MS is frequently coupled with liquid chromatography (LC) to separate complex mixtures before detection by the mass spectrometer. science.gov This combination allows for the sensitive and selective detection of individual components. The characterization of newly synthesized isoxazole derivatives often involves ESI-MS to confirm their molecular weight. researchgate.netderpharmachemica.com
The predictable formation of various adducts in ESI-MS provides additional confirmation of the molecular weight of the analyte. Predicted collision cross-section (CCS) values for these adducts can also be calculated to further aid in structural characterization.
| Adduct | m/z |
| [M+H]⁺ | 170.00034 |
| [M+Na]⁺ | 191.98228 |
| [M-H]⁻ | 167.98578 |
| [M+NH₄]⁺ | 187.02688 |
| [M+K]⁺ | 207.95622 |
| Predicted m/z values for adducts of 6-chloro-3-hydroxy-1,2-benzisoxazole. Data sourced from PubChem. uni.lu |
Elemental Compositional Analysis
Following the synthesis of new compounds, elemental analysis is a fundamental procedure used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. This experimental data is then compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and empirical formula.
In the characterization of novel isoxazole derivatives, elemental analysis is a standard technique employed alongside spectroscopic methods like NMR and mass spectrometry. researchgate.net For example, in the synthesis and characterization of a novel chromen-isoxazole derivative, elemental analysis was performed to validate its composition.
| Element | Calculated (%) | Found (%) |
| C | 71.80 | 71.82 |
| H | 6.03 | 6.05 |
| N | 4.00 | 4.02 |
| O | 18.17 | 18.11 |
| Elemental analysis data for 6-(3-(4-methoxyphenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol. derpharmachemica.com |
The close agreement between the calculated and found percentages confirms the elemental composition of the synthesized molecule.
Structure Reactivity Relationships and Derivatization of 6 Chlorobenzo C Isoxazole
Intrinsic Chemical Reactivity of the Benzo[c]isoxazole Ring System
The benzo[c]isoxazole ring system, also known as anthranil (B1196931), is a bicyclic heteroaromatic compound characterized by the fusion of a benzene (B151609) ring to the 'c' face of an isoxazole (B147169) ring. This arrangement results in a 10π electron system. However, due to cross-conjugation and a disruption of aromaticity, the benzo[c]isoxazole ring exhibits low stability and, consequently, high reactivity chemicalbook.com. This inherent reactivity makes it a versatile precursor in the synthesis of more complex molecules chemicalbook.com.
One of the key reactions of the benzo[c]isoxazole system involves its activation to form 1-alkyl-2,1-benzisoxazolium salts. This is typically achieved by reacting the parent molecule with trialkylorthoformates in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O) or with Meerwein's reagent (Et3OBF4). These resulting quaternary salts are highly susceptible to nucleophilic attack, leading to the formation of a wide array of benzo[c]isoxazolines chemicalbook.com. Furthermore, these salts can be readily converted to ortho-alkylaminobenzophenones through treatment with reducing agents such as sodium dithionite (Na2S2O4) in aqueous methanol or zinc in acetic acid chemicalbook.com.
The labile N-O bond within the isoxazole moiety is another critical feature of its reactivity. Under certain conditions, such as exposure to light, this bond can be cleaved, leading to the formation of reactive intermediates like nitrenes and azirines. This photochemical reactivity has been explored in the context of chemoproteomic crosslinking methods, highlighting the potential of the isoxazole core to form covalent bonds with biological macromolecules nih.gov.
Transformations Involving the Chlorine Atom at Position 6
The chlorine atom at the C6 position of the 6-chlorobenzo[c]isoxazole scaffold serves as a versatile handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C6
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. In the context of this compound, the chlorine atom can be displaced by a variety of nucleophiles. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus not predisposed to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards such substitutions .
The benzo[c]isoxazole ring system itself can influence the reactivity of the C6 position towards nucleophilic attack. For an SNAr reaction to proceed, the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize this intermediate through resonance, thereby facilitating the substitution . In this compound, the isoxazole moiety's electronic influence on the fused benzene ring will play a significant role in the viability of SNAr reactions at the C6 position.
Cross-Coupling Reactions and Organometallic Transformations at the C-Cl Bond
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 6-position of this compound provides a suitable electrophilic site for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. The Suzuki-Miyaura coupling of this compound with various arylboronic acids would lead to the synthesis of 6-arylbenzo[c]isoxazole derivatives. The success of such reactions depends on the choice of catalyst, ligands, base, and solvent. For instance, in the optimization of Suzuki-Miyaura reactions on a bromo-isoxazole derivative, Pd(PPh3)4 was found to be a superior catalyst compared to others, with dioxane being an effective solvent at elevated temperatures chemicalbook.com.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst . Applying this reaction to this compound would yield 6-alkynylbenzo[c]isoxazole derivatives, which are valuable intermediates for further synthetic elaborations. The reaction is typically carried out under mild conditions, making it tolerant to a wide range of functional groups .
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. This reaction would allow for the introduction of a variety of primary and secondary amines at the C6 position of the this compound scaffold, leading to the synthesis of 6-aminobenzo[c]isoxazole derivatives. The development of specialized phosphine ligands has been crucial for the broad applicability and efficiency of this reaction researchgate.net.
Synthetic Modifications at Other Positions of the this compound Scaffold
Beyond the transformations at the C6 position, the this compound core offers other sites for synthetic modification, notably at the C3 position of the isoxazole ring and on the fused benzene ring.
Functionalization at Position 3 (e.g., Phenyl, Carboxylate, Pyrrolidine (B122466) Substituents)
The C3 position of the benzo[c]isoxazole ring is another key site for introducing chemical diversity.
Phenyl Substituents: The synthesis of 3-phenylbenzo[c]isoxazoles has been achieved through the non-catalytic thermolysis of 2-azidobenzophenones. In this reaction, heating a solution of the corresponding 2-azidobenzophenone in a dry, high-boiling solvent such as xylene leads to the cyclization and formation of the 3-phenylbenzo[c]isoxazole derivative with the extrusion of nitrogen gas. For example, the thermolysis of 2-azido-5-chlorobenzophenone would be a direct route to 6-chloro-3-phenylbenzo[c]isoxazole.
| Precursor | Product | Solvent | Temperature (°C) | Yield (%) |
| 2-Azido-5-chlorobenzophenone | 6-Chloro-3-phenylbenzo[c]isoxazole | o-xylene | 135 | ~98-99 |
Pyrrolidine Substituents: The incorporation of a pyrrolidine ring at the C3 position can be of interest in medicinal chemistry due to the prevalence of this motif in bioactive molecules. The synthesis of such derivatives could potentially be achieved through a multi-step sequence involving the initial formation of a suitable precursor at the C3 position, which is then elaborated to include the pyrrolidine ring. For example, the modification of a 3,4-diaryl-isoxazole-based inhibitor with chiral pyrrolidine scaffolds has been reported, suggesting the feasibility of incorporating such moieties onto the isoxazole core vanderbilt.edu.
Electrophilic and Nucleophilic Substitutions on the Fused Benzene Ring
The fused benzene ring of this compound is also amenable to substitution reactions, although the regioselectivity will be influenced by the existing chloro and isoxazole substituents.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. The nature of the substituents already present on the ring dictates the rate and regioselectivity of the reaction. The chlorine atom at C6 is a deactivating group but is ortho-, para-directing. The isoxazole ring, being a heterocyclic system, will also exert an electronic effect on the fused benzene ring. Understanding the combined directing effects of the chloro and isoxazole groups is crucial for predicting the outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position nih.gov. The interplay of these effects in this compound would determine the position of further substitution on the benzene ring.
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the benzene ring, particularly if it is activated by strong electron-withdrawing groups. The chlorine atom at C6 already provides a potential site for SNAr, as discussed earlier. Nucleophilic substitution at other positions on the benzene ring would likely require the presence of additional activating groups or the use of very strong nucleophiles under harsh conditions. The regioselectivity of such reactions is governed by the ability of the substituents to stabilize the intermediate Meisenheimer complex.
Electronic and Steric Effects of Substituents on Chemical Reactivity
The chemical reactivity of the this compound molecule is significantly influenced by the electronic and steric properties of the chlorine atom attached to the benzene ring. Substituents on the isoxazole ring and its fused benzene ring play a crucial role in determining the course and efficiency of chemical reactions.
Electronic Effects: The chlorine atom at the 6-position of the benzo[c]isoxazole ring primarily exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions relative to the chlorine atom.
In the case of this compound, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the benzene ring towards electrophilic substitution. The presence of electron-withdrawing groups on the aryl moiety of related heterocyclic systems has been shown to have a minimal impact on the yields of certain cyclization reactions, suggesting that the electronic nature of the substituent does not always dramatically alter the course of all reaction types. mdpi.com However, for reactions involving nucleophilic attack or those sensitive to the electron density of the π-system, the electronic nature of the substituent is expected to play a more significant role. For instance, strong electron-donating groups can significantly alter reaction times and conditions required for successful transformations in related isoxazole syntheses. mdpi.com
Steric Effects: The steric hindrance from the chlorine atom at the 6-position is generally considered to be minimal, as it is a relatively small substituent. However, in reactions where a bulky reagent needs to approach the molecule in the vicinity of the 6-position, some steric influence might be observed. Studies on the synthesis of highly substituted isoxazoles have indicated that steric effects from substituents on the parent phenyl rings can be minimal in some cyclization processes. mdpi.com In contrast, theoretical studies on the synthesis of fused isoxazoles have demonstrated that significant steric repulsion between bulky substituents can facilitate intramolecular nucleophilic substitution reactions. mdpi.com
The interplay of these electronic and steric factors ultimately dictates the regioselectivity and rate of reactions involving this compound.
Ring Transformation and Rearrangement Reactions of the Isoxazole Moiety
The isoxazole ring in this compound is susceptible to various transformation and rearrangement reactions, often initiated by photochemical or thermal means, or by reaction with specific reagents. These reactions are of significant interest as they provide pathways to other valuable heterocyclic structures.
Photochemical Rearrangements to Oxazole Derivatives
The photoisomerization of isoxazoles to oxazoles is a well-documented transformation in heterocyclic chemistry. nih.govacs.org This rearrangement typically proceeds upon irradiation with UV light (200–330 nm) and involves the homolytic cleavage of the weak O–N bond in the isoxazole ring. nih.govacs.org This initial step leads to the formation of a diradical intermediate, which then rearranges to a key acyl azirine intermediate. Subsequent bond reorganization within the acyl azirine ultimately yields the more stable oxazole ring system.
Photoexcitation: Absorption of UV light by this compound.
N-O Bond Homolysis: Cleavage of the nitrogen-oxygen bond to form a diradical.
Acyl Azirine Formation: Intramolecular cyclization to form a transient acyl azirine intermediate.
Rearrangement to Oxazole: Ring opening of the azirine and subsequent cyclization to form the corresponding 6-chlorobenzoxazole derivative.
Recent advancements have utilized continuous flow reactor technology in combination with medium-pressure mercury lamps to facilitate the scalable synthesis of oxazole derivatives from isoxazole precursors. nih.govacs.org This methodology has been shown to be effective for a variety of isoxazoles, suggesting its potential applicability to this compound. acs.org
| Starting Material | Product | Reaction Conditions | Reference |
| Substituted Isoxazoles | Substituted Oxazoles | UV light (200–330 nm) | nih.govacs.org |
| Trisubstituted Isoxazoles | Ketenimines/Pyrazoles | Photochemical conditions | acs.org |
This table represents the general photochemical reactivity of isoxazoles, as specific data for this compound is not available.
Reactions with Diazo Compounds Leading to Ring Expansion Products
The reaction of isoxazoles with diazo compounds can lead to a variety of products, including those resulting from ring expansion. These reactions are often catalyzed by transition metals, such as rhodium or copper, which generate metal carbene intermediates from the diazo compounds. The highly reactive carbene can then interact with the isoxazole ring.
While specific studies on the reaction of this compound with diazo compounds leading to ring expansion are not detailed in the available literature, the general reactivity patterns of isoxazoles and related heterocycles provide a basis for predicting potential outcomes. One plausible pathway involves the initial attack of the carbene on the nitrogen atom of the isoxazole ring, followed by cleavage of the N-O bond and subsequent ring expansion. This could potentially lead to the formation of seven-membered heterocyclic systems. For instance, reactions of diazo compounds with other heterocyclic systems have been shown to result in ring-expanded products.
In some cases, the reaction of isoxazoles with diazo esters in the presence of a catalyst can lead to the formation of substituted pyrroles. Furthermore, multicomponent reactions involving diazo reagents have been utilized for the synthesis of various nitrogen-containing heterocycles, including isoxazoles and isoxazolidines. nih.gov
The outcome of the reaction between this compound and a diazo compound would likely be influenced by several factors, including the nature of the diazo compound, the catalyst used, and the reaction conditions. The electronic properties of the 6-chloro substituent could also play a role in directing the course of the reaction.
| Reactants | Product Type | General Conditions | Reference |
| Isoxazoles + Diazo Compounds | Ring-Expanded Heterocycles | Transition Metal Catalysis | General Reactivity |
| α-Diazo Oxime Ethers + Nitriles | Substituted Oxazoles | Gold Catalysis | nih.gov |
| Diazo Esters + β-Ketoesters | Substituted Isoxazoles | In situ Nitrile Oxide Formation | nih.gov |
This table illustrates the general reactivity of isoxazoles with diazo compounds, as specific examples for this compound are not available.
Theoretical and Computational Studies of 6 Chlorobenzo C Isoxazole
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying bicyclic heterocyclic systems like 6-Chlorobenzo[c]isoxazole.
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in mapping out reaction mechanisms, identifying transient intermediates, and understanding the factors that control reaction outcomes.
Transition State Analysis and Reaction Pathway Mapping
By modeling the potential energy surface of a reaction, computational chemists can locate transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.
For reactions involving isoxazole (B147169) rings, such as their formation via cycloaddition or their subsequent transformations, DFT calculations can elucidate the step-by-step mechanism. For example, in the synthesis of condensed isoxazole derivatives, a plausible reaction mechanism involving intramolecular cycloaddition was proposed and supported by computational studies. mdpi.com Similarly, the mechanism of the reaction of isoxazoles with diazo compounds to form 2H-1,3-oxazines has been investigated by locating the transition states for the ring-opening and subsequent electrocyclization steps. researchgate.netbeilstein-journals.orgsemanticscholar.org
Understanding Regioselectivity and Stereoselectivity via Energy Calculations
Many chemical reactions can potentially yield multiple products (isomers). Computational chemistry is a key tool for predicting and explaining regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the resulting molecule). By calculating the energies of the different possible transition states leading to these isomers, the preferred reaction pathway can be identified as the one with the lowest activation energy.
For instance, in the synthesis of new isoxazole derivatives, DFT calculations could be employed to understand why a particular regiochemistry is favored during a cycloaddition reaction. By comparing the activation energies for the formation of different regioisomers, a clear rationale for the observed product distribution can be established.
Advanced Applications of 6 Chlorobenzo C Isoxazole in Organic Synthesis
6-Chlorobenzo[c]isoxazole as a Versatile Synthetic Building Block
The inherent reactivity of the isoxazole (B147169) ring, combined with the influence of the chloro-substituent, positions this compound as a key starting material for a variety of complex chemical transformations. It functions both as a precursor to polycyclic systems and as a fundamental scaffold for intricate organic molecules.
Fused heterocyclic compounds, which consist of an isoxazole ring merged with other ring systems, are a major focus in medicinal chemistry due to their diverse pharmacological potential. mdpi.com this compound has proven to be an effective precursor for creating such complex polycyclic structures. A notable application is in the synthesis of acridines, a class of nitrogen-containing polycyclic aromatic compounds. In a copper-catalyzed cascade reaction, this compound reacts with phenylboronic acid to yield 3-chloroacridine. rsc.org This transformation involves a cascade of amination and annulation, demonstrating the utility of the benzo[c]isoxazole core in building elaborate heterocyclic frameworks. rsc.org
The synthesis of fused isoxazoles is a broad area of research, with numerous strategies developed to access these valuable compounds. mdpi.comresearchgate.net Methodologies such as intramolecular oxidative cycloaddition of alkyne-tethered aldoximes can produce fused polycyclic isoxazole derivatives, including chlorinated analogues like 6-Chloro-4H-chromeno[4,3-c]isoxazole. nih.govresearchgate.net These reactions highlight the importance of the isoxazole moiety as a structural element in the assembly of diverse and complex fused systems. nih.govsioc-journal.cnmdpi.com
| Precursor | Reagent | Product | Reaction Type | Yield | Source |
| This compound | Phenylboronic acid | 3-Chloroacridine | Copper-Catalyzed Amination/Annulation | 60% | rsc.org |
| (E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | m-CPBA, p-TsOH | 6-Chloro-4H-chromeno[4,3-c]isoxazole | Intramolecular Oxidative Cycloaddition | 86% | nih.gov |
The benzo[c]isoxazole framework, particularly when substituted, serves as a rigid scaffold upon which complex molecular features can be built. The chlorine atom on this compound provides a reactive handle for cross-coupling reactions and other transformations, allowing for its incorporation into larger molecules. Isoxazole derivatives are widely recognized as privileged building blocks in medicinal chemistry for the synthesis of potential therapeutic agents. ijcce.ac.ir The unique electronic and steric properties conferred by the chloro- and phenyl-substituents in related benzisoxazoles make them versatile starting points for drug discovery programs. The isoxazole ring itself is a five-membered heterocycle that can form specific angles and interactions within molecules, a property that is highly valuable in the design of bioactive compounds. mdpi.com This structural feature makes isoxazole-based scaffolds, including this compound, attractive for constructing complex organic molecules aimed at specific biological targets. mdpi.comnih.gov
Contributions to Methodological Advancements in Heterocyclic Chemistry
Beyond its role as a building block, this compound and its derivatives are central to the development of new synthetic methods, particularly those focused on constructing heterocyclic rings.
A significant methodological advancement is the development of a Lewis acid-catalyzed annulation to prepare 2,1-benzisoxazoles (benzo[c]isoxazoles). acs.org Researchers discovered an unprecedented reaction between nitrosoarenes and glyoxylate (B1226380) esters catalyzed by boron trifluoride etherate (BF₃·Et₂O). acs.org This method provides a convergent and atom-economical route to a range of substituted benzo[c]isoxazoles under practical, benchtop conditions. acs.orgacs.org Notably, the reaction of 1-chloro-3-nitrosobenzene with ethyl glyoxylate produces ethyl this compound-3-carboxylate in good yield. acs.orgnih.gov This reaction established a new pathway for forming the benzo[c]isoxazole ring system from previously unexplored starting materials. acs.org
| Nitrosoarene | Aldehyde Partner | Lewis Acid Catalyst | Product | Yield | Source |
| 1-Chloro-3-nitrosobenzene | Ethyl glyoxylate | BF₃·Et₂O | Ethyl this compound-3-carboxylate | 52% | acs.orgnih.gov |
| 1-Fluoro-3-nitrosobenzene | Ethyl glyoxylate | BF₃·Et₂O | Ethyl 6-fluorobenzo[c]isoxazole-3-carboxylate | 38% | nih.gov |
| 1-Methoxy-3-nitrosobenzene | Ethyl glyoxylate | BF₃·Et₂O | Ethyl 6-methoxybenzo[c]isoxazole-3-carboxylate | 52% | nih.gov |
| 1-Nitroso-3-(trifluoromethyl)benzene | Ethyl glyoxylate | BF₃·Et₂O | Ethyl 6-(trifluoromethyl)benzo[c]isoxazole-3-carboxylate | 89% | acs.org |
Furthermore, intramolecular cycloaddition reactions represent a powerful strategy for building fused heterocyclic systems containing an isoxazole ring. nih.govnih.gov The 1,3-dipolar cycloaddition of nitrile oxides, often generated in situ from aldoximes, with alkenes or alkynes is a cornerstone for synthesizing isoxazoles and isoxazolines. nih.govresearchgate.netacs.org The intramolecular version of this reaction provides an efficient route to condensed heterocyclic systems and represents an active area of methodological development. researchgate.net These advanced cyclization and annulation strategies underscore the central role of the isoxazole framework in pioneering new methods within heterocyclic chemistry. mdpi.combeilstein-journals.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Chlorobenzo[C]isoxazole, and how can reaction efficiency be optimized?
- Methodology : The compound is commonly synthesized via cyclization of nitroacetate derivatives. For example, this compound was obtained in 74% yield using a PE/EtOAc (40:1) solvent system, as confirmed by H NMR (δ 9.13 ppm for aromatic protons) . Optimization involves adjusting reaction temperatures (e.g., thermolysis in chlorobenzene at 132°C) and solvent polarity . Refluxing esters with hydrochloric acid (2 hours) can further improve yields of carboxylic acid derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- IR Spectroscopy : Key peaks include C=O (1730–1710 cm), vinyl C=C (1648–1621 cm), and ester C-O-C (1293–1201 cm) .
- H NMR : Aromatic protons appear at δ 7.54–9.13 ppm, with coupling constants (e.g., J = 9.2 Hz) confirming substitution patterns .
- C NMR : Isoxazole carbons are observed at δ 99.73–160.26 ppm, with ester carbonyls at δ 171.47 ppm .
Q. What safety protocols are essential when handling halogenated isoxazole derivatives?
- Methodology : Use fume hoods for volatile solvents (e.g., chlorobenzene) and avoid skin contact with intermediates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can contradictions in spectral data during synthesis of novel isoxazole derivatives be resolved?
- Methodology : Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR shifts). Validate purity via TLC (Rf comparison) and microanalysis (C/H/N within ±0.4% of theoretical values). For ambiguous H NMR signals, use 2D techniques like COSY or HSQC .
Q. What computational tools predict reaction yields for isoxazole derivatives under varying conditions?
- Methodology : The Differential Reaction Fingerprint (DRFP) model enables yield prediction without large training datasets. For example, it identifies optimal additives (e.g., isoxazole-based catalysts) and solvent systems, reducing trial runs. However, accuracy diminishes for low-yield (<30%) or high-yield (>80%) reactions without sufficient training data .
Q. How do metal-free synthesis methods compare to metal-catalyzed approaches for isoxazole derivatives?
- Methodology :
- Metal-free : Use DABCO (20 mol%) in water under ultrasonication (80°C, 24 h) to synthesize isoxazoles via N-oxide intermediates. Yields average 65–75%, with reduced environmental impact .
- Metal-catalyzed : Traditional methods (e.g., Pd-catalyzed cross-coupling) achieve higher yields (80–90%) but require toxic solvents and generate metal waste .
Q. What strategies mitigate side reactions during thermolysis of azidocoumarin precursors?
- Methodology : Monitor reaction progression via DSC (distinct peaks at 146°C for cyclization and 174°C for ethoxy migration). Use 1,2-dichlorobenzene (b.p. 180°C) to isolate intermediates and prevent decomposition above 210°C. Adjust methyl/ethyl ester groups to control isomer formation .
Q. How can the anticancer activity of this compound derivatives be systematically evaluated?
- Methodology :
- In vitro : Test cytotoxicity against HeLa, MCF-7, and HepG2 cell lines using MTT assays (IC values).
- Mechanistic studies : Perform cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining). Derivatives with fluorophenyl substituents show enhanced activity due to improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
